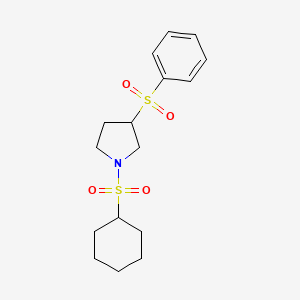

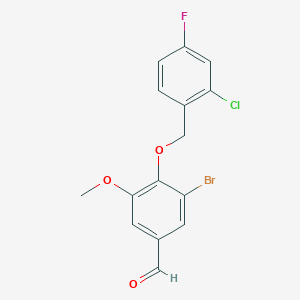

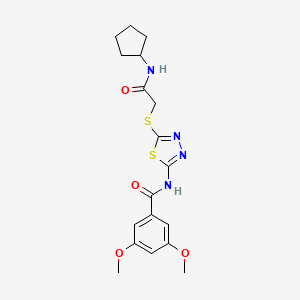

![molecular formula C16H28N2O3 B2554588 N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}oxane-4-carboxamide CAS No. 2097898-30-9](/img/structure/B2554588.png)

N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}oxane-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Enantioselective Synthesis and Receptor Antagonism

One area of application involves the enantioselective synthesis of receptor inhibitors, as illustrated by the development of a CGRP receptor antagonist through a convergent, stereoselective synthesis process. This process demonstrates the molecule's relevance in the pharmacological modulation of receptors involved in various physiological processes, such as pain transmission and vascular homeostasis (Cann et al., 2012).

Heterocyclic Derivative Syntheses

The molecule's utility extends to the synthesis of heterocyclic derivatives through palladium-catalyzed oxidative cyclization-alkoxycarbonylation, showcasing its role in creating complex organic structures with potential pharmaceutical applications (Bacchi et al., 2005).

Structure-Activity Relationships in Drug Design

Investigations into the structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists further underscore the importance of such molecules in drug design, particularly in understanding the molecular basis of ligand-receptor interactions and their implications for therapeutic interventions (Lan et al., 1999).

Inhibition of Soluble Epoxide Hydrolase

Research on 1-(1,3,5-triazin-yl)piperidine-4-carboxamide inhibitors of soluble epoxide hydrolase highlights the compound's potential in modulating enzymatic pathways critical for inflammation and vascular diseases, providing a foundation for the development of new therapeutic agents (Thalji et al., 2013).

Lewis Basic Catalysis

The use of l-piperazine-2-carboxylic acid derived N-formamide as a highly enantioselective Lewis basic catalyst for the hydrosilylation of N-aryl imines demonstrates the compound's significance in catalysis, an essential process in organic synthesis and industrial chemistry (Wang et al., 2006).

Mecanismo De Acción

The mechanism of action of N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}oxane-4-carboxamide is not specified in the search results. It’s possible that this information is still under investigation given that the compound is currently being studied.

Safety and Hazards

Propiedades

IUPAC Name |

N-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]oxane-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28N2O3/c19-16(14-3-8-20-9-4-14)17-11-13-1-6-18(7-2-13)15-5-10-21-12-15/h13-15H,1-12H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCZSUAKXTRPUEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2CCOCC2)C3CCOC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{[1-(oxolan-3-yl)piperidin-4-yl]methyl}oxane-4-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

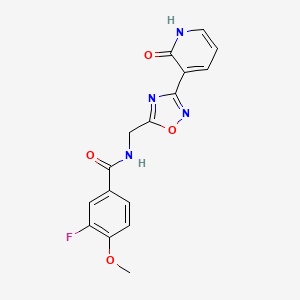

![2-((4-fluorophenyl)thio)-N-(6-sulfamoylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2554508.png)

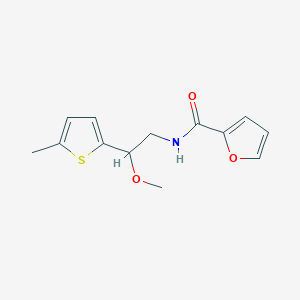

![N-[4-(2-Methylpropyl)-3-(morpholine-4-carbonyl)thiophen-2-yl]prop-2-enamide](/img/structure/B2554516.png)

![3-[(4-bromophenyl)sulfanyl]-1-(2-methoxy-5-nitrophenyl)dihydro-1H-pyrrole-2,5-dione](/img/structure/B2554521.png)

![Tert-butyl N-[1-(4-fluorophenyl)-1-hydroxypropan-2-YL]carbamate](/img/structure/B2554522.png)

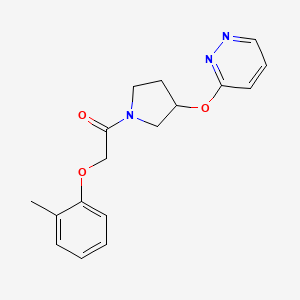

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2554525.png)